

General Toxicity Management for Targeted Therapies

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Compound Focus: Canertinib

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The following table summarizes common adverse events (AEs) and general management strategies for small molecule targeted therapies, based on expert consensus for drugs in the same class as **Canertinib** [1].

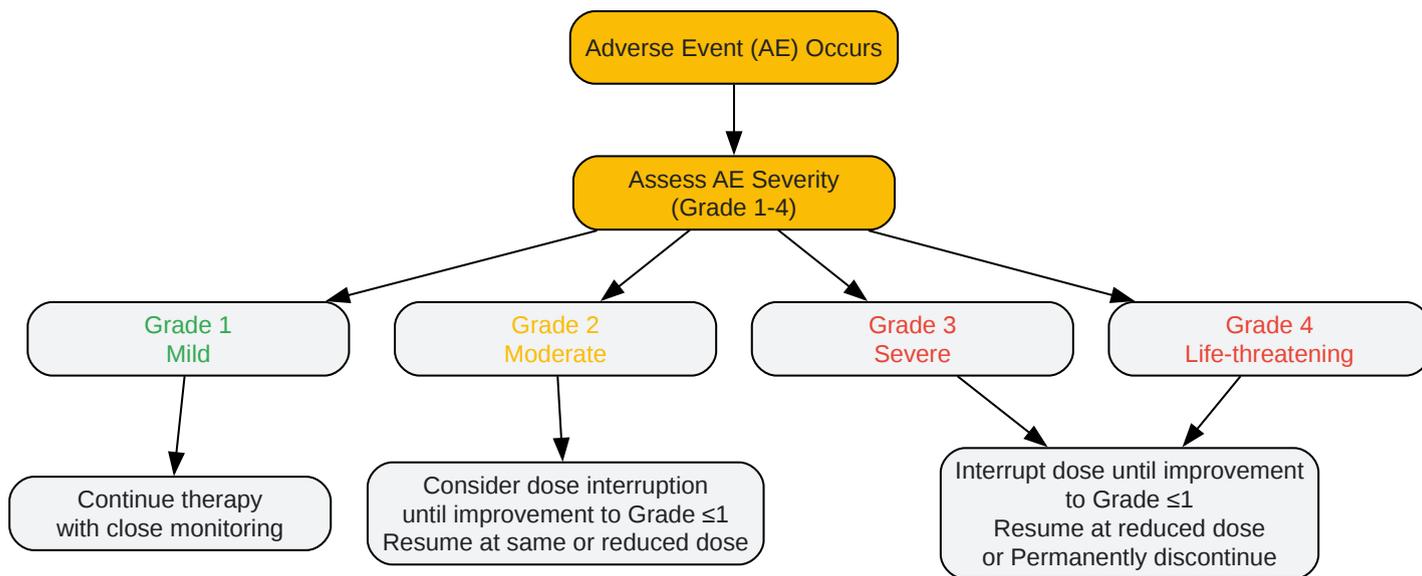
Toxicity Category	Common Adverse Events (AEs)	General Management Strategies
Hepatotoxicity	Elevated ALT/AST, liver dysfunction [1]	• Regular monitoring of liver function tests (LFTs). • Dose interruption and reduction for grade 3/4 toxicity [1].
Dermatological Toxicity	Rash, dry skin, pruritus, hand-foot skin reaction (HFSR) [1]	• Prophylactic use of moisturizers and mild corticosteroids. • Symptomatic treatment with topical creams and antihistamines. • Dose modification for severe cases [1].
Gastrointestinal Toxicity	Diarrhea, nausea, vomiting [1] [2]	• Proactive anti-diarrheal (e.g., loperamide) and anti-emetic regimens. • Ensure adequate hydration . • Dose interruption followed by dose reduction for severe or persistent diarrhea [1] [2].
Cardiovascular Toxicity	Hypertension, QT interval prolongation, reduced ejection fraction [1]	• Pre-treatment and regular cardiac monitoring (ECG, echocardiogram, blood pressure). • Manage hypertension with antihypertensive medications. • Dose adjustment or discontinuation for significant QTc prolongation [1].
Other Organ Toxicities	Fatigue, edema, pneumonitis [1]	• Supportive care for fatigue and edema. • High suspicion for drug-induced pneumonitis; manage with drug interruption and corticosteroids [1].

Foundational Principles for Toxicity Management

When developing specific protocols for a drug like **Canertinib**, the following principles from recent expert consensus are crucial [1]:

- **Systematic Monitoring:** Implement a structured plan for baseline and periodic assessments. This should include laboratory tests (like complete blood count, LFTs, renal function) and clinical evaluations (such as ECG and physical skin exams) tailored to the drug's known toxicity profile [1].
- **Proactive Dose Management:** The strategy of starting at a lower dose and then escalating (as used with drugs like 贝福替尼/Befotertinib and 布格替尼/Brigatinib) can help improve tolerability. For managing adverse events, a standard approach involves **dose interruption** → **dose reduction** → **permanent discontinuation** if the toxicity is severe or persistent [1] [2] [3].
- **Comprehensive Patient Support:** Ensure patient education on adherence, proper handling of missed doses (often, if a dose is missed, it should be skipped and the next dose taken at the regular time), and the importance of reporting any new symptoms promptly [1] [3].

The workflow below summarizes the core process for managing adverse events during treatment.



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